molecular formula C15H6N4O3 B2711023 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile CAS No. 478063-78-4

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile

Cat. No.: B2711023
CAS No.: 478063-78-4
M. Wt: 290.238
InChI Key: YQTXKKOZSLZRBD-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is a heterocyclic compound known for its diverse biological activities and potential applications in various fields of science. This compound is characterized by its unique structure, which includes a pyranochromene core fused with multiple functional groups, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component reaction, which includes an aldehyde, malononitrile, and 4-hydroxycoumarin. This reaction can be carried out in water, making it an environmentally friendly process. The reaction is often catalyzed by a cobalt-doped iron (III) tartrate complex, which enhances the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of reusable catalysts are likely to be employed to scale up the synthesis. The use of water as a solvent and the application of microwave irradiation are potential methods to improve efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyranochromene derivatives, while reduction can produce reduced forms with altered functional groups. Substitution reactions can lead to a wide range of substituted pyranochromene compounds .

Scientific Research Applications

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile is unique due to its tricarbonitrile functional group, which is not commonly found in similar compounds.

Properties

IUPAC Name

2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXKKOZSLZRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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